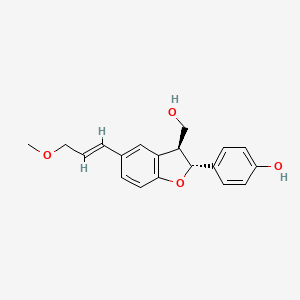
MappiodoininB
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MappiodoininB is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of MappiodoininB typically involves a multi-step process starting from readily available precursors. The key steps include:
Formation of the Core Structure: This involves a series of condensation reactions to form the core structure of this compound.
Functional Group Modifications: Various functional groups are introduced through substitution reactions to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and consistent production.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions: MappiodoininB undergoes various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Addition: Addition of atoms or groups to the core structure.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Catalysts: Such as palladium or platinum for catalytic reactions.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
MappiodoininB has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of MappiodoininB involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulate Receptors: Interacting with cellular receptors to alter signal transduction.
Affect Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
MappiodoininB can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as MappiodoininA and MappiodoininC share structural similarities but differ in their functional groups and properties.
Uniqueness: this compound stands out due to its specific functional groups that confer unique chemical reactivity and biological activity.
特性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-methoxyprop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |
InChI |
InChI=1S/C19H20O4/c1-22-10-2-3-13-4-9-18-16(11-13)17(12-20)19(23-18)14-5-7-15(21)8-6-14/h2-9,11,17,19-21H,10,12H2,1H3/b3-2+/t17-,19+/m1/s1 |
InChIキー |
HLOAIZKTYWIVDA-IEOKLDEVSA-N |
異性体SMILES |
COC/C=C/C1=CC2=C(C=C1)O[C@H]([C@@H]2CO)C3=CC=C(C=C3)O |
正規SMILES |
COCC=CC1=CC2=C(C=C1)OC(C2CO)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B13316921.png)
![2-[6-(Dimethylamino)pyridin-3-yl]-2,2-difluoroacetic acid](/img/structure/B13316926.png)
![2-{[(Thiophen-2-ylmethyl)amino]methyl}phenol](/img/structure/B13316936.png)
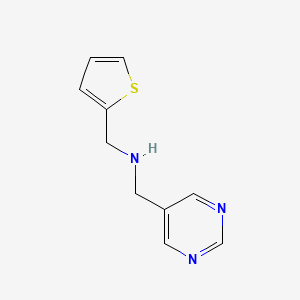

![Methyl 2-[4-(trifluoromethyl)cyclohexylidene]acetate](/img/structure/B13316950.png)
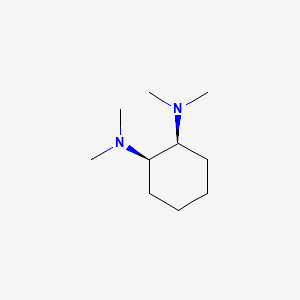
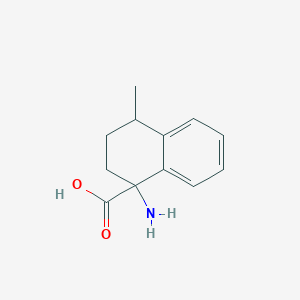
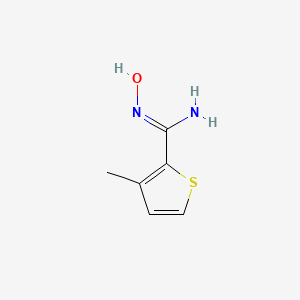
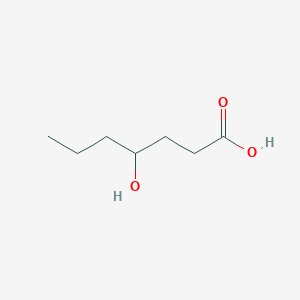
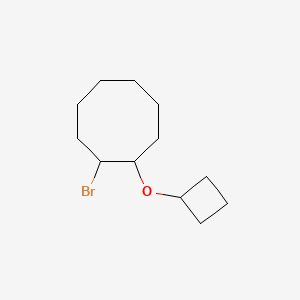

![7-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13316982.png)
